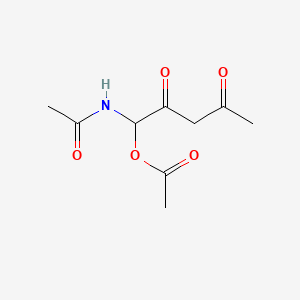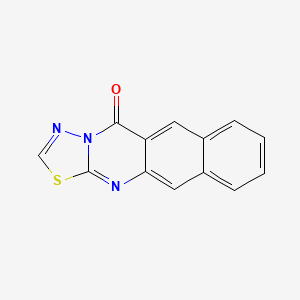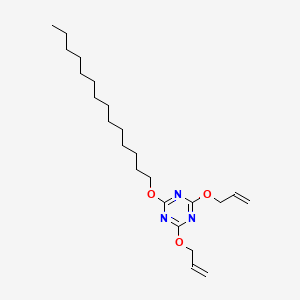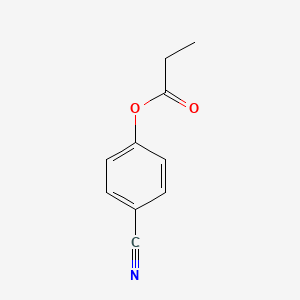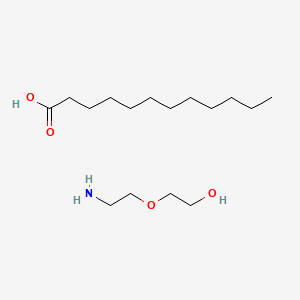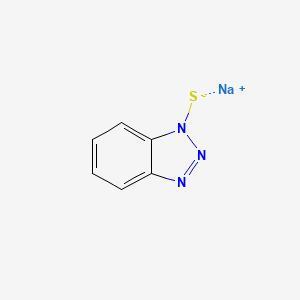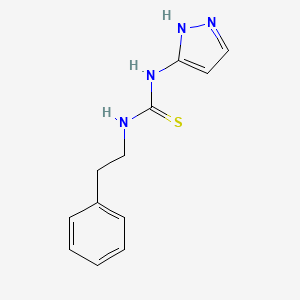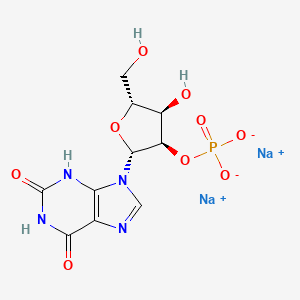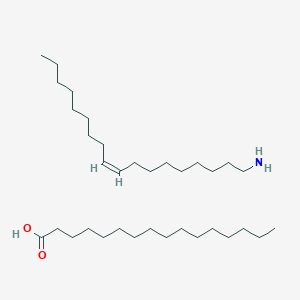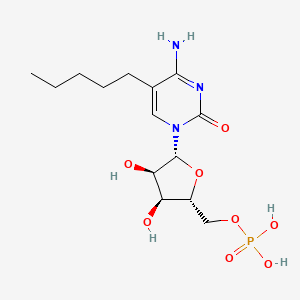
2,2'-Ethylenedianilinium tetrahydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Ethylenedianilinium tetrahydrogen diphosphate is a chemical compound with the molecular formula C28H36N4O7P2 and a molecular weight of 602.555562. It is also known by other names such as 2,2’-ethylenedianiline diphosphate and 2,2’-diaminobibenzyl diphosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-ethylenedianilinium tetrahydrogen diphosphate typically involves the reaction of 2,2’-ethylenedianiline with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2’-Ethylenedianiline} + \text{Phosphoric Acid} \rightarrow \text{2,2’-Ethylenedianilinium tetrahydrogen diphosphate} ]
The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2,2’-ethylenedianilinium tetrahydrogen diphosphate involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound. The industrial production methods also include purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Ethylenedianilinium tetrahydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in simpler, reduced forms of the compound .
Applications De Recherche Scientifique
2,2’-Ethylenedianilinium tetrahydrogen diphosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2,2’-ethylenedianilinium tetrahydrogen diphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Ethylenedianiline diphosphate
- 2,2’-Diaminobibenzyl diphosphate
- 2,2’-Ethylenebisaniline bisphosphate
Uniqueness
2,2’-Ethylenedianilinium tetrahydrogen diphosphate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Propriétés
Numéro CAS |
93045-02-4 |
|---|---|
Formule moléculaire |
C28H36N4O7P2 |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
[2-[2-(2-azaniumylphenyl)ethyl]phenyl]azanium;phosphonato phosphate |
InChI |
InChI=1S/2C14H16N2.H4O7P2/c2*15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16;1-8(2,3)7-9(4,5)6/h2*1-8H,9-10,15-16H2;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
KPDUBXBJUJLXQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC2=CC=CC=C2[NH3+])[NH3+].C1=CC=C(C(=C1)CCC2=CC=CC=C2[NH3+])[NH3+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


